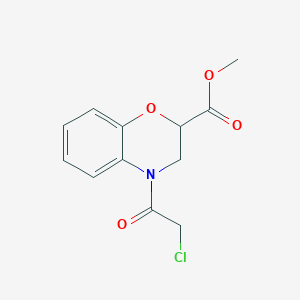

methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a substituted benzoxazine derivative characterized by a chloroacetyl group at the 4-position and a methyl ester at the 2-position of the benzoxazine scaffold. Benzoxazines are heterocyclic compounds of significant pharmacological interest due to their structural versatility and bioactivity, particularly in central nervous system modulation and antimicrobial applications .

Key structural features:

- Methyl ester: Provides stability and modulates solubility compared to ethyl ester analogues.

Properties

IUPAC Name |

methyl 4-(2-chloroacetyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4/c1-17-12(16)10-7-14(11(15)6-13)8-4-2-3-5-9(8)18-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXODRALXPYVLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves:

- Formation of the benzoxazine heterocycle via cyclization reactions.

- Introduction of the chloroacetyl group through acylation with chloroacetyl chloride.

- Esterification or incorporation of the methyl carboxylate moiety.

This compound is often synthesized as an intermediate for further derivatization in pharmaceutical chemistry due to its reactive chloroacetyl group and the versatile benzoxazine core.

Synthesis of the Benzoxazine Core

The benzoxazine ring system is generally prepared by the reaction of 2-aminophenol derivatives with acylating agents under controlled conditions:

Method A: Reaction of 2-Aminophenol with Chloroacetyl Chloride

According to Shridhar et al., a widely adopted method involves refluxing 2-aminophenol with chloroacetyl chloride in methyl isobutyl ketone (MIBK) in the presence of aqueous sodium bicarbonate. This reaction proceeds via nucleophilic attack of the amino group on the acyl chloride, followed by intramolecular cyclization to form the benzoxazine ring. The process is typically a single-step reaction yielding 1,4-benzoxazinones with acyl substitution at the 2-position.

Method B: Use of Isatoic Anhydride and Acyl Halides

An alternative approach involves reacting isatoic anhydride with chloroacetyl chloride or other acyl halides in the presence of tertiary amines (e.g., pyridine). The reaction is carried out at elevated temperatures (around 40–90 °C), where carbon dioxide evolution indicates ring formation. Subsequent work-up and purification yield substituted benzoxazines including the desired chloroacetyl derivatives.

Introduction of the Chloroacetyl Group

The chloroacetyl moiety is introduced by acylation using chloroacetyl chloride, a reactive acyl halide:

- The acylation is typically performed at low temperatures (0–5 °C) to control reaction rates and minimize side reactions.

- The reaction mixture often contains a base such as potassium carbonate or pyridine to neutralize the released hydrochloric acid.

- Dropwise addition of chloroacetyl chloride to the cooled reaction mixture ensures controlled substitution.

- The reaction time can extend up to 16 hours at low temperature to ensure complete conversion.

Esterification to Form the Methyl Carboxylate

The methyl ester group at the 2-carboxylate position can be introduced by:

- Starting from methyl 2-aminophenol derivatives or by esterification of the corresponding acid.

- Use of methanol and catalytic acid (e.g., concentrated HCl) under reflux or room temperature conditions to convert carboxylic acids to methyl esters.

- The esterification step may be integrated into the synthesis or performed post-cyclization.

Representative Synthetic Procedure

A representative synthetic route combining the above steps is as follows:

Reaction Monitoring and Purification

- Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.

- Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures (e.g., 40% ethyl acetate in hexane) is employed to isolate the pure compound.

- Characterization: Techniques such as X-ray crystallography, NMR, and mass spectrometry confirm the molecular structure and purity.

Comparative Data on Related Compounds

| Compound | Key Structural Feature | Preparation Notes | Biological Activity |

|---|---|---|---|

| Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | Acetyl group instead of chloroacetyl | Similar acylation with acetyl chloride | Moderate antimicrobial activity |

| N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine | Additional chlorine substituents | Multi-step halogenation and acylation | Anticancer properties against cell lines |

| Methyl 3-(chloroacetyl)-4-hydroxybenzoate | Lacks benzoxazine core | Acylation of hydroxybenzoate derivatives | Antimicrobial activity |

Research Findings and Optimization

- The chloroacetyl substitution enhances the reactivity of the benzoxazine ring, facilitating subsequent nucleophilic substitution reactions.

- Reaction conditions such as temperature, solvent choice, and base concentration critically affect yield and purity.

- The use of DMF as solvent and potassium carbonate as base at low temperature (0 °C) optimizes the acylation step.

- Post-synthesis modifications, including reduction or further functionalization, are feasible due to the reactive chloroacetyl group.

Summary Table: Key Parameters in Preparation

| Parameter | Optimal Condition | Effect on Synthesis |

|---|---|---|

| Solvent | DMF or MIBK | Stabilizes intermediates, dissolves reactants |

| Base | K2CO3 or Pyridine | Neutralizes HCl, promotes cyclization |

| Temperature | 0 °C for acylation, RT for esterification | Controls reaction rate, prevents side reactions |

| Reaction Time | 16 h (acylation), 5 h (esterification) | Ensures complete conversion |

| Purification | Silica gel chromatography | Achieves high purity product |

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: The benzoxazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can produce oxides.

Scientific Research Applications

Molecular Formula

- Molecular Formula : C12H12ClNO4

- Molecular Weight : 269.68 g/mol

Industrial Production

For industrial production, continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Scientific Research Applications

Methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several significant applications:

Chemistry

- Building Block : Serves as an important intermediate for synthesizing more complex heterocyclic compounds.

Biology

- Biological Activities : Investigated for antimicrobial and anticancer properties.

Medicine

- Pharmaceutical Intermediate : Explored for developing new drugs targeting various diseases.

Industry

- Advanced Materials : Utilized in producing polymers and resins due to its unique structural properties .

Research indicates that derivatives of this compound exhibit notable biological activities:

Antimicrobial Activity

In vitro studies have shown significant activity against various microorganisms:

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | High inhibition |

Anticancer Properties

Derivatives have been evaluated for their efficacy against human breast adenocarcinoma cell lines, showing varying degrees of cytotoxicity based on structural modifications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : Investigated the anticancer properties of derivatives against human breast adenocarcinoma cell lines, indicating that structural modifications can enhance biological activity.

- Serotonin Receptor Antagonism : Related benzoxazine derivatives showed potential as serotonin receptor antagonists, suggesting implications for treating anxiety and depression disorders .

Mechanism of Action

The mechanism of action of methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzoxazine ring may also interact with various receptors or enzymes, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical differences between methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and related benzoxazine derivatives:

Pharmacological Implications

Benzoxazines with electron-withdrawing groups (e.g., chloroacetyl) exhibit enhanced interactions with biological targets such as GABA receptors or bacterial enzymes. For example:

- Acetyl derivatives : Demonstrated sedative and anxiolytic activity in preclinical models .

- Chloroacetyl analogues : Expected to show improved metabolic stability and target affinity compared to acetyl or formyl derivatives due to reduced susceptibility to enzymatic hydrolysis.

Data Tables

Table 1: Physical and Spectral Properties of Selected Benzoxazines

Biological Activity

Methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its relevance in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzoxazine ring fused with a chloroacetyl group and a carboxylate ester , which contributes to its unique chemical reactivity. The chloroacetyl group enhances nucleophilicity, allowing the compound to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Biological Activities

Research indicates that derivatives of this compound exhibit notable antimicrobial and anticancer properties. In vitro studies have demonstrated significant activity against various bacterial and fungal strains as well as human breast adenocarcinoma cell lines. This suggests potential applications in drug development for treating infections and cancer.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated through various assays. The following table summarizes the findings from key studies:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | High inhibition |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, inhibiting enzyme activity or disrupting cellular processes. Additionally, the benzoxazine ring may modulate the function of various receptors or enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Anticancer Studies : A study evaluated the anticancer properties of several derivatives against human breast adenocarcinoma cell lines. Derivatives showed varying degrees of cytotoxicity, indicating that structural modifications can enhance biological activity.

- Serotonin Receptor Antagonism : Research on related benzoxazine derivatives has shown potential as serotonin receptor antagonists, which may have implications for treating anxiety and depression disorders .

Comparison with Similar Compounds

This compound can be compared with other compounds within the benzoxazine family to highlight its unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | Contains an acetyl group instead of chloroacetyl | Moderate antimicrobial activity |

| N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine | Contains additional chlorine substituents | Anticancer properties against specific cell lines |

| Methyl 3-(chloroacetyl)-4-hydroxybenzoate | Lacks the benzoxazine core | Antimicrobial activity against various pathogens |

The unique chloroacetyl substitution in this compound enhances its reactivity and potential biological efficacy compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via a multi-step process involving benzoxazine ring formation followed by chloroacetylation. A common approach involves:

Benzoxazine core synthesis : Condensation of substituted catechol derivatives with methyl glycinate under acidic conditions to form the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate scaffold .

Chloroacetylation : Reacting the benzoxazine intermediate with chloroacetyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.

- Yield optimization : Key factors include temperature control (0–5°C during acetylation), stoichiometric excess of chloroacetyl chloride (1.2–1.5 equiv), and inert atmosphere to prevent hydrolysis .

- Purity : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- 1H/13C NMR : The chloroacetyl group (δ ~4.2 ppm for CH2Cl in 1H NMR; δ ~40–45 ppm in 13C NMR) and benzoxazine protons (δ 3.8–4.5 ppm for the oxazine ring) are diagnostic .

- IR spectroscopy : Stretching vibrations for C=O (1730–1750 cm⁻¹) and C-Cl (750–800 cm⁻¹) confirm functional groups .

- Contradictions : Discrepancies in melting points (e.g., 143–152.5°C in vs. 65–69°C for sulfonyl analogs) arise from polymorphic variations or impurities. Differential Scanning Calorimetry (DSC) resolves such issues by identifying phase transitions .

Advanced Research Questions

Q. How does the chloroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights exist?

The chloroacetyl moiety is highly electrophilic, enabling SN2 reactions with amines, thiols, or alkoxides. Key findings include:

- Kinetics : Second-order rate constants (k2) for reactions with primary amines (e.g., benzylamine) range from 0.15–0.30 L/mol·s in DMF at 25°C, with activation energies of ~50 kJ/mol .

- Mechanistic pathway : Polar aprotic solvents stabilize the transition state, while steric hindrance from the benzoxazine ring slows reactivity at the β-position .

- Side reactions : Competing elimination (dehydrohalogenation) occurs above 60°C, forming acryloyl derivatives. This is mitigated by low-temperature conditions (<30°C) .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

- pH-dependent stability :

- Acidic conditions (pH < 3) : Rapid hydrolysis of the ester group (t1/2 < 24 hrs at 37°C).

- Neutral/basic conditions (pH 7–9) : Chloroacetyl group hydrolysis dominates, forming 4-(2-hydroxyacetyl)-benzoxazine derivatives .

- Thermal stability :

- Decomposition onset at 160°C (TGA data) correlates with benzoxazine ring opening .

- Storage recommendations : Anhydrous environments at –20°C prevent degradation >6 months .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in medicinal chemistry applications?

- Core modifications :

- Replace chloroacetyl with other electrophiles (e.g., bromoacetyl, nitroacetyl) to compare reactivity and bioactivity .

- Vary the benzoxazine substituents (e.g., methyl, methoxy) to assess steric/electronic effects on target binding .

- Biological assays :

- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus MIC values) and fungi (e.g., C. albicans), correlating results with logP and H-bond donor/acceptor counts .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Data Contradiction Analysis

Q. How can conflicting reports about the compound’s solubility in polar solvents be reconciled?

- Reported solubilities :

- DMSO: 50–60 mg/mL vs. 30–40 mg/mL in .

- Methanol: <10 mg/mL vs. 20–25 mg/mL in .

- Resolution :

- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRPD) exhibit different dissolution rates .

- Impurity profiles : Residual solvents (e.g., EtOAc) in crude samples artificially enhance solubility measurements. Purity-adjusted data (HPLC >98%) standardizes results .

Methodological Recommendations

Q. What experimental designs are optimal for studying the compound’s environmental fate and ecotoxicology?

- Degradation studies :

- Ecotoxicology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.